![molecular formula C15H9NO6S B12936504 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde CAS No. 199432-74-1](/img/structure/B12936504.png)
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate is a complex organic compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a sulfonate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water at reflux conditions . The final product is obtained with moderate to excellent yields (41–93%) depending on the specific reaction conditions and substrates used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of hydroxyl derivatives of the isoindoline-1,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific molecular targets.
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site and preventing its activation . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxoisoindolin-2-yl 3-aryl urea analogs: These compounds share the isoindoline-1,3-dione scaffold and have been studied for their anticancer and antioxidant activities.
N-isoindoline-1,3-diones: A broader class of compounds that includes various derivatives with different substitution patterns.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-formylbenzenesulfonate is unique due to the presence of both the formyl and sulfonate groups, which confer distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
199432-74-1 |
|---|---|
Formule moléculaire |
C15H9NO6S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C15H9NO6S/c17-9-10-5-1-4-8-13(10)23(20,21)22-16-14(18)11-6-2-3-7-12(11)15(16)19/h1-9H |
Clé InChI |
PQDQCGYEVJZHEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


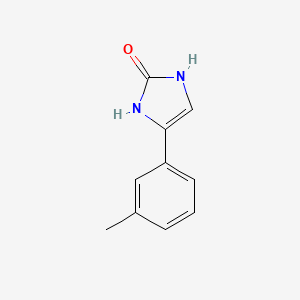

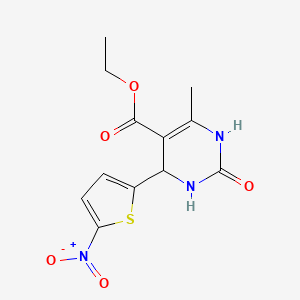

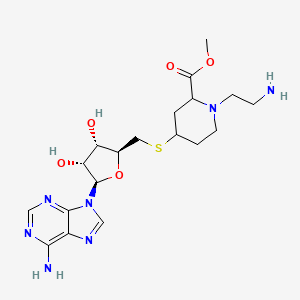

![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
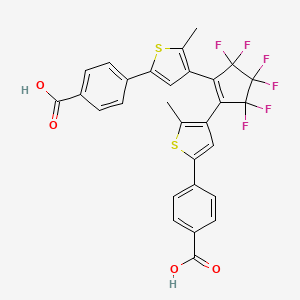
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
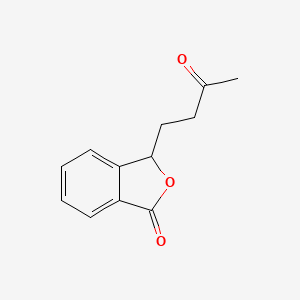
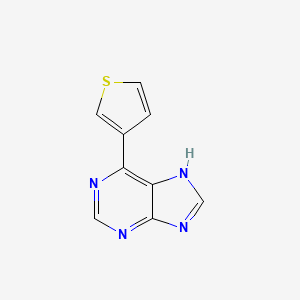

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
